BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties of N-
demethylpromethazine (DMPZ): An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5,10-Dihydro-5,10-
Compound Name:
dimethylphenazine

Cat. No.: B096816

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylpromethazine (DMPZ), also known as Norpromethazine, is the primary N-
demethylated metabolite of the first-generation antihistamine, promethazine.[1] Promethazine
is a phenothiazine derivative with a wide range of clinical applications, including the treatment
of allergic conditions, motion sickness, and nausea, and for its sedative properties.[2][3] The
metabolism of promethazine occurs predominantly in the liver, where cytochrome P450
enzymes, particularly CYP2D6, catalyze its conversion to various metabolites, including DMPZ
and promethazine sulfoxide.[4][5] While promethazine exhibits a complex pharmacology
through its antagonism of various receptors, its metabolites, including DMPZ, are generally
considered to be pharmacologically and toxicologically inactive.[6]

This technical guide provides a comprehensive overview of the core physicochemical
properties of DMPZ. Understanding these properties is crucial for researchers in drug
metabolism, pharmacokinetics, and toxicology, as they influence the absorption, distribution,
metabolism, and excretion (ADME) profile of the parent drug, promethazine. This document
summarizes key quantitative data, details relevant experimental protocols for property
determination, and provides visualizations for metabolic pathways and experimental workflows.
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Core Physicochemical Properties

The physicochemical properties of a drug molecule and its metabolites are fundamental to

understanding its behavior in biological systems. The following tables summarize the available

data for N-demethylpromethazine (DMPZ), with comparative data for the parent compound,

promethazine, provided for context.

Table 1: General and Chemical Properties

N-demethylpromethazine

Promethazine (Parent

Property
(DMP2Z) Compound)
Norpromethazine, ()-N-
demethyl Promethazine, Phenergan, Prothazine,
Synonyms ) )
Promethazine EP Impurity C[1]  Fargan[6]
[7]
Chemical Formula C16H18N2S[8] C17H20N2S[6]
Molecular Weight 270.39 g/mol (Free Base)[8] 284.42 g/mol [6]
CAS Number 37707-23-6 (Free Base) 60-87-7[6]

Chemical Formula (HCI Salt) C16H18N2S « HCI[7]

C17H20N2S « HCI[9]

Molecular Weight (HCI Salt) 306.9 g/mol [7][10]

320.88 g/mol [9]

CAS Number (HCI Salt) 60113-77-1[7][10]

58-33-3[9]

Table 2: Physicochemical Parameters
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Property

N-demethylpromethazine
(DMP2Z)

Promethazine (Parent
Compound)

Physical Form

Solid[7]

Crystalline Powder[11]

Color

Light Brown to Beige[12]

White to faint-yellow[11]

Melting Point (°C)

Not available

60 (Free Base)[6], ~223 (HCI
Salt, with decomposition)[13]

Aqueous Solubility

Data not available

15.6 mg/L at 24°C (Free Base)
[6], Very soluble in water (HCI
Salt)[13]

Solubility in Organic Solvents

Sparingly soluble in DMSO (1-
10 mg/ml), Sparingly soluble in
Ethanol (1-10 mg/ml)[7]

Freely soluble in ethanol[13]

pKa (Predicted)

9.73 + 0.10[12]

Not available

logP (Predicted)

Not available

4.239 (Crippen Method)[14]

Metabolic Pathway and Signaling Activity

N-demethylpromethazine is formed from its parent compound, promethazine, primarily through
N-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[4] This

metabolic conversion is a key step in the clearance of promethazine from the body. DMPZ itself

can undergo further metabolism, including N-oxidation.[15]

Unlike promethazine, which is a potent antagonist at histamine H1, muscarinic, dopamine, and

alpha-adrenergic receptors, DMPZ is generally considered to have minimal pharmacological

activity.[6][11] Therefore, a specific signaling pathway for DMPZ is not well-defined. The most

relevant biological pathway involving DMPZ is its formation and subsequent elimination as part

of the overall metabolism of promethazine.
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Metabolic pathway of promethazine to DMPZ.

Experimental Protocols

The determination of key physicochemical properties such as solubility, pKa, and logP is
essential in drug development. Standardized experimental protocols are employed to ensure
data accuracy and reproducibility.

Determination of Aqueous Solubility (Shake-Flask
Method)

The shake-flask method is considered the "gold standard"” for determining thermodynamic
solubility.[10]

Methodology:

o Preparation of Saturated Solution: An excess amount of the test compound (DMPZ) is added
to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed
vial.

o Equilibration: The vial is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved
compound is reached.[16]

o Sample Separation: The suspension is allowed to stand, and the undissolved solid is
separated from the supernatant by centrifugation or filtration.

e Quantification: The concentration of the dissolved compound in the clear supernatant is
determined using a suitable analytical method, such as High-Performance Liquid
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Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry
(LC-MS).[16]

 Calculation: The solubility is calculated from the measured concentration and expressed in
units such as mg/L or uM.

(Add excess DMPZ to buffer)
Agitate at constant temperature
(24-48 hours)
Centrifuge or filter to
remove solid

Analyze supernatant
concentration (HPLC/LC-MS)

Determine Solubility

Click to download full resolution via product page
Workflow for shake-flask solubility determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa of
ionizable compounds.[17]
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Methodology:

e Sample Preparation: A known amount of DMPZ is dissolved in a suitable solvent, often a
water-cosolvent mixture (e.g., methanol-water) for compounds with low aqueous solubility.
The solution is made acidic (e.g., to pH 2) with a standard acid like HCI.[13]

« Titration: The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH) added
in small, precise increments.

e pH Measurement: The pH of the solution is measured using a calibrated pH meter after each
addition of the titrant, once the reading has stabilized.[13]

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added.

e pKa Calculation: The pKa is determined from the inflection point of the sigmoid titration
curve, which corresponds to the pH at which the compound is 50% ionized.
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Workflow for pKa determination by titration.

Determination of logP (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and
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reliable alternative to the traditional shake-flask method for logP determination.

Methodology:

o System Setup: An RP-HPLC system with a hydrophobic stationary phase (e.g., C18 column)
is used. The mobile phase typically consists of a buffered aqueous solution and an organic
modifier (e.g., methanol or acetonitrile).

o Calibration: A series of standard compounds with known logP values are injected into the
HPLC system to create a calibration curve. This is achieved by plotting the logarithm of the
retention factor (log k') versus the known logP values. The retention factor k' is calculated as
(t R-t 0)/t 0, wheret Ris the retention time of the compound and t_0 is the column dead
time.

o Sample Analysis: A solution of DMPZ is injected into the HPLC system under the same
conditions used for the standards.

o Data Acquisition: The retention time (t_R) of DMPZ is measured.

 logP Calculation: The retention factor (log k') for DMPZ is calculated, and its logP value is
determined by interpolation from the calibration curve.
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Workflow for logP determination by RP-HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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